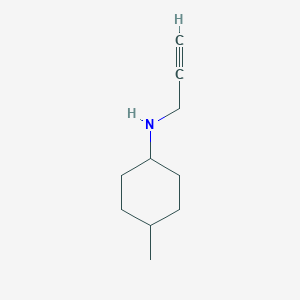![molecular formula C10H13ClS B13208797 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a methylthiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Coupling with Methylthiophene: The final step involves coupling the chloromethylcyclopropyl intermediate with 2-methylthiophene through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include dechlorinated or hydrogenated derivatives.
Substitution: Products may include various substituted thiophene derivatives, depending on the nucleophile used.
科学研究应用
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用机制
The mechanism of action of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and other devices.
相似化合物的比较
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative without the cyclopropyl and chloromethyl groups.
4-Methylthiophene: Similar to 2-methylthiophene but with the methyl group in a different position.
Cyclopropylmethyl Chloride: Contains the cyclopropyl and chloromethyl groups but lacks the thiophene ring.
Uniqueness
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the chloromethyl group makes it highly reactive in substitution reactions, while the cyclopropyl ring and thiophene moiety contribute to its stability and electronic characteristics. This combination of features makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13ClS |
|---|---|
分子量 |
200.73 g/mol |
IUPAC 名称 |
4-[[1-(chloromethyl)cyclopropyl]methyl]-2-methylthiophene |
InChI |
InChI=1S/C10H13ClS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6H,2-3,5,7H2,1H3 |
InChI 键 |
DTOUAPLBJKQFPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)CC2(CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


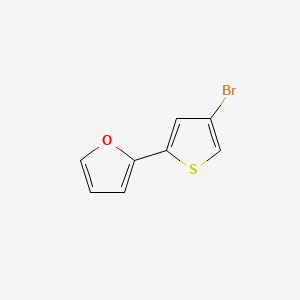
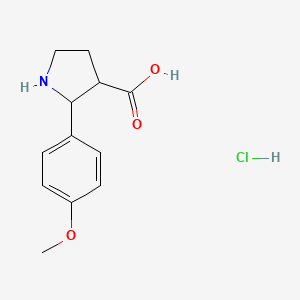

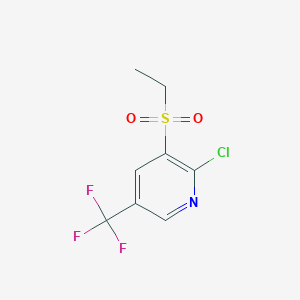
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)
![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)
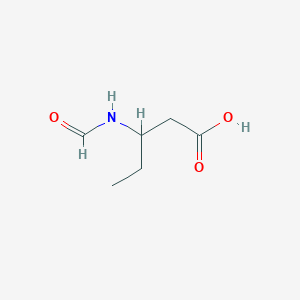
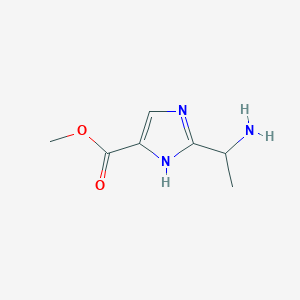
![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
